1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene
Description
1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a butadiene backbone
Properties
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene typically involves the reaction of 4-chlorobenzaldehyde with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods: Industrial production of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Methoxy derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene is as an intermediate in pharmaceutical synthesis. Its unique structure allows it to be a building block for more complex organic molecules that may exhibit biological activity.
Antimicrobial and Anticancer Research
Research has indicated potential antimicrobial and anticancer properties associated with this compound. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines, making it a candidate for further drug development.
Material Science
In material science, this compound is utilized for the production of specialty chemicals and materials with specific properties. Its reactivity allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of derivatives of 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene on various cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity against breast cancer cells, indicating a promising avenue for drug development.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis process of this compound highlighted the use of continuous flow reactors. This method improved yield and purity compared to traditional batch methods, demonstrating advancements in synthetic chemistry techniques.
Mechanism of Action
The mechanism of action of 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-phenyl-1,3-butadiene: Similar structure but with a bromine atom instead of chlorine.
1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiene: Contains a methoxy group instead of a chlorine atom.
1-(4-Nitrophenyl)-4-phenyl-1,3-butadiene: Features a nitro group in place of the chlorine atom.
Uniqueness: 1-chloro-4-((1e,3e)-4-phenylbuta-1,3-dien-1-yl)benzene is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
Overview
1-Chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene (CAS Number: 37985-13-0) is an organic compound featuring a chlorophenyl group and a butadiene backbone. Its unique structure has attracted attention for potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H13Cl |
| Molar Mass | 240.73 g/mol |
| CAS Number | 37985-13-0 |
| Storage Conditions | Room temperature |
The biological activity of 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene is primarily attributed to its ability to interact with various molecular targets:
- Electrophilic Reactions : The presence of the chlorine atom enhances the compound's electrophilicity, allowing it to react with nucleophilic sites on biomolecules. This can lead to the inhibition of specific enzymes and disruption of cellular processes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through interference with bacterial cell wall synthesis or metabolic pathways .
Anticancer Properties
Several studies have explored the anticancer potential of 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene:
- Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study showed that treatment with this compound resulted in significant cell death in breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent apoptosis .
Antimicrobial Activity
In vitro assays have been conducted to evaluate the antimicrobial efficacy:
- Bacterial Inhibition : The compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. Minimum inhibitory concentration (MIC) values were determined to assess effectiveness .
- Mechanism of Action : The antimicrobial effect is hypothesized to result from disruption of bacterial membrane integrity and interference with protein synthesis pathways .
Case Study 1: Anticancer Efficacy in Mice
A study evaluated the anticancer effects of 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene in a murine model with induced tumors. Mice treated with varying doses exhibited reduced tumor size compared to controls. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tissues .
Case Study 2: Toxicological Assessment
A comprehensive toxicological evaluation was conducted using repeated dose studies in rodents. Observations included slight nephrosis and increased liver weight at high doses; however, no severe systemic health effects were noted at lower doses (NOAEL established at 10 mg/kg) . This indicates a favorable safety profile for potential therapeutic applications.
Q & A
Q. What are the established synthetic methodologies for 1-chloro-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene?
The compound is synthesized via visible-light-induced cross-coupling reactions. A common approach involves aryl diazonium salts reacting with nitroalkenes under blue LED irradiation (450 nm), yielding the target compound in ~62% efficiency. Key steps include:
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirms the E,E-configuration of the diene moiety (δ 6.95–6.92 ppm for diene protons; 137.2–126.4 ppm for aromatic/diene carbons) .
- HRMS : Validates molecular formula (observed [M+H]+: 240.0705; calculated: 240.0706) .
- X-ray crystallography : Resolves bond lengths (C=C: ~1.34 Å) and dihedral angles (e.g., 0.5° deviation in the central diene plane) using SHELX software for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity and yield?
- Catalyst screening : Transition-metal-free systems (e.g., boronic acid intermediates) reduce side reactions. For example, using ((1E,3E)-4-phenylbuta-1,3-dien-1-yl)boronic acid with iodonium salts improves regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitroalkene reactivity, while low temperatures (0–5°C) stabilize diazonium intermediates .
- Light intensity modulation : Adjusting LED wavelength (420–470 nm) minimizes over-irradiation, which can degrade nitroalkenes .
Q. What computational approaches predict the electronic and optical properties of this compound?
- DFT calculations : Using Gaussian09 at the B3LYP/6-31G(d) level, HOMO-LUMO gaps (~3.2 eV) correlate with UV-vis absorption maxima (~350 nm), suggesting potential in optoelectronic materials .
- Molecular dynamics (MD) simulations : Assess conformational stability of the diene system in solvent environments (e.g., chloroform vs. DMSO) .
Q. How does this compound function in materials science applications?
- Conjugated polymer precursors : The extended π-system enables incorporation into polyacetylene derivatives for conductive thin films .
- Photoresponsive systems : Participation in [2+2] cycloaddition under UV light forms cyclobutane adducts, useful for photo-switchable materials .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported crystallographic data?
Q. What strategies address inconsistencies in synthetic yields across studies?
- Reproducibility checks : Standardize nitroalkene purity (≥98% by HPLC) and light source calibration .
- Byproduct analysis : Identify halogen-bonded intermediates (e.g., thiophosphorylation byproducts) via LC-MS to adjust stoichiometry .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
